molecular formula C9H5ClN2O2 B041700 2-Chloro-5-nitroquinoline CAS No. 13067-94-2

2-Chloro-5-nitroquinoline

Cat. No. B041700
Key on ui cas rn: 13067-94-2
M. Wt: 208.6 g/mol
InChI Key: IICVTJMDHNPPOP-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

69 ml of 96% sulfuric acid is carefully added in drops to 84 ml of 100% nitric acid. While being cooled with ice, 25 g (152 mmol) of 2-chloroquinoline is added thereto, and the batch is heated for 1 hour to 60° C. After cooling to room temperature, the batch is carefully incorporated into an ice/water mixture. After 15 minutes of stirring, the solid is washed with water and dried in a vacuum at 40° C. Column chromatography on silica gel with hexane-ethyl acetate yields 10.7 g of a white solid.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=1>>[Cl:10][C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[N+:6]([O-:9])=[O:7])[N:12]=1

Inputs

Step One
Name
Quantity
69 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
84 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated for 1 hour to 60° C
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 40° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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